molecular formula C9H8BrNO3 B15056410 Ethyl 2-bromo-4-formylnicotinate

Ethyl 2-bromo-4-formylnicotinate

Cat. No.: B15056410
M. Wt: 258.07 g/mol
InChI Key: OBJCRYAITMEYPM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-formylnicotinate is a nicotinic acid derivative featuring a bromo substituent at position 2, a formyl group at position 4, and an ethyl ester moiety at position 3 of the pyridine ring. The formyl group in this compound likely enhances its reactivity, enabling participation in condensation or nucleophilic addition reactions, which are critical for constructing complex heterocycles or drug candidates .

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

ethyl 2-bromo-4-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-6(5-12)3-4-11-8(7)10/h3-5H,2H2,1H3

InChI Key

OBJCRYAITMEYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-formylnicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-bromo-4-formylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and formyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl 2-bromo-4-formylnicotinate can be compared to structurally related brominated nicotinate esters, such as Ethyl 5-bromo-4,6-dichloronicotinate (). Below is a detailed analysis:

Property This compound Ethyl 5-bromo-4,6-dichloronicotinate
Molecular Formula C₉H₈BrNO₃ (hypothetical) C₈H₆BrCl₂NO₂
Molecular Weight ~274.07 (estimated) 298.95
Substituents Br (C2), CHO (C4), COOEt (C3) Br (C5), Cl (C4, C6), COOEt (C3)
XLogP3 ~1.5–2.0 (estimated, due to polar CHO) 3.4
Hydrogen Bond Acceptors 4 (ester O, formyl O, pyridine N) 3 (ester O, pyridine N)
Reactivity Formyl enables condensations (e.g., Schiff bases) Halogens favor nucleophilic substitutions

Research Findings and Limitations

  • Synthetic Challenges : The formyl group in this compound may complicate stability under acidic/basic conditions, unlike halogenated analogs, which are more robust .
  • Data Gaps : The provided evidence lacks experimental data (e.g., NMR, XRD) for this compound, necessitating further studies to confirm properties.

Biological Activity

Ethyl 2-bromo-4-formylnicotinate is a derivative of nicotinic acid characterized by its unique molecular structure, which includes a bromine atom at the second position and a formyl group at the fourth position. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its antimicrobial properties and possible interactions with various metabolic pathways.

  • Molecular Formula : C₉H₈BrN₃O₂
  • Structural Features :
    • Bromine substitution at the 2-position enhances reactivity.
    • Formyl group at the 4-position contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , making it a potential candidate for antibiotic development. Studies have shown that this compound can inhibit specific enzymes involved in bacterial metabolism, suggesting its role in combating bacterial infections.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial growth and survival.
  • Receptor Interactions : Preliminary studies suggest it could interact with receptors involved in metabolic pathways, offering insights into its therapeutic applications against metabolic disorders and cancers.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated a notable reduction in bacterial viability, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
  • Enzyme Interaction Analysis : In vitro assays demonstrated that this compound inhibits key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in bacteria.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 2; formyl groupSignificant antimicrobial properties
Ethyl 2-bromo-4-chloronicotinateChlorine instead of bromineModerate antimicrobial activity
Ethyl 4-formylnicotinateNo bromine substitutionLimited activity compared to brominated version

This comparative analysis highlights how the specific substitutions on the nicotinic framework influence both chemical reactivity and biological properties.

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